2-Fluoro-3,3-dimethylbutan-1-amine

Descripción

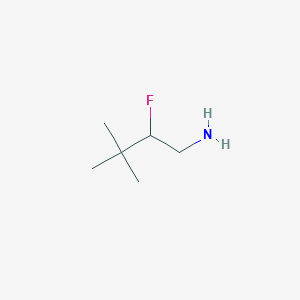

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-3,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN/c1-6(2,3)5(7)4-8/h5H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZFYDRDSPCZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3,3 Dimethylbutan 1 Amine and Analogues

Strategies for Carbon-Fluorine Bond Formation

The construction of a carbon-fluorine (C-F) bond is a fundamental challenge in organofluorine chemistry. The strategies to achieve this can be broadly classified based on the nature of the fluorine source and the reaction mechanism. These include nucleophilic, electrophilic, and radical fluorination pathways, each offering distinct advantages and substrate scope.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). This approach is one of the most common methods for introducing fluorine into aliphatic compounds. The efficacy of these reactions depends on the nature of the fluoride source, the leaving group, the substrate, and the reaction conditions.

Halogen exchange, or the Finkelstein reaction, is a direct method for nucleophilic fluorination where a halide (typically chloride, bromide, or iodide) is replaced by fluoride. The choice of fluoride salt and solvent system is critical for success.

Potassium fluoride (KF) is an economical and common fluoride source. However, its low solubility in organic solvents often necessitates the use of phase-transfer catalysts or high-boiling polar aprotic solvents to enhance its reactivity.

Tetrabutylammonium fluoride (TBAF) offers a more soluble and reactive source of "naked" fluoride ions in organic solvents. The use of nonpolar protic media, such as t-amyl alcohol, has been shown to enhance the chemo-selectivity of nucleophilic fluorination with TBAF, favoring substitution over elimination even for primary alkyl halides. For instance, the fluorination of 2-(3-iodopropoxy)naphthalene with TBAF in t-amyl alcohol resulted in a significantly higher yield compared to reactions in polar aprotic solvents like acetonitrile researchgate.netelsevierpure.com.

| Substrate | Fluoride Source | Solvent | Yield (%) |

|---|---|---|---|

| 2-(3-iodopropoxy)naphthalene | TBAF | Acetonitrile | 38 |

| 2-(3-iodopropoxy)naphthalene | CsF | t-Amyl alcohol | 5 |

| 2-(3-iodopropoxy)naphthalene | TBAF | t-Amyl alcohol | 76 |

For the synthesis of 2-Fluoro-3,3-dimethylbutan-1-amine, a precursor such as 2-chloro- or 2-bromo-3,3-dimethylbutan-1-amine could undergo halogen exchange with KF or TBAF.

Alcohols are common precursors in organic synthesis but the hydroxyl group is a poor leaving group. Conversion of the hydroxyl group to a sulfonate ester, such as a trifluoromethanesulfonate (triflate, -OTf), transforms it into an excellent leaving group for nucleophilic substitution. Metal triflates are also recognized for their strong Lewis acidity and tolerance for protic solvents, making them useful catalysts in various organic transformations researchgate.net.

The synthesis of triflates can be achieved from alcohols using reagents like trifluoromethanesulfonyl fluoride (CF₃SO₂F), which can be generated ex situ for safety and efficiency nih.govchemrxiv.orgkuleuven.be. The resulting triflates are highly reactive towards nucleophilic displacement by fluoride ions. This two-step sequence (triflation followed by fluorination) is a reliable method for converting alcohols, such as the precursor 2-amino-3,3-dimethylbutan-1-ol, into the corresponding fluoroalkane.

| Substrate (Phenol) | Base | Solvent | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenol | DIPEA | MeCN/H₂O | 99 |

| 4-Nitrophenol | DIPEA | MeCN/H₂O | 99 |

| Estrone | DIPEA | MeCN/H₂O | 95 |

Deoxyfluorination is a process that directly converts a hydroxyl group into a fluorine atom. This method avoids the discrete step of forming a sulfonate ester. A variety of reagents have been developed for this transformation, which is a key strategy for introducing fluorine into molecules. A recently reported method for the deoxyfluorination of aliphatic alcohols utilizes a non-trigonal phosphorus triamide for base-free alcohol activation, combined with a soluble fluoride donor and a triarylborane fluoride shuttling catalyst nih.gov. This method is applicable to primary, secondary, and tertiary alcohols and proceeds with stereoinversion, which is crucial for controlling stereochemistry in chiral molecules nih.gov. The precursor 2-amino-3,3-dimethylbutan-1-ol could be a suitable substrate for such a deoxyfluorination reaction to yield this compound.

Electrophilic Fluorination Strategies (e.g., using Selectfluor)

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center, such as an enol, enolate, or an electron-rich aromatic ring. For aliphatic systems, this often involves the fluorination of carbanions or their equivalents.

Selectfluor®, or F-TEDA-BF₄, is a widely used, stable, and safe electrophilic fluorinating agent ref.ac.uk. It has found extensive application in the synthesis of fluorinated pharmaceuticals and agrochemicals ref.ac.uk. While often used for fluorinating electron-rich centers, its application can be extended. For example, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been used to synthesize fluorinated 3,6-dihydropyridines nih.gov. Mechanistic studies have shown that in certain reactions, such as the fluorination of glycals, Selectfluor® can participate in an electrophilic fluorination-nucleophilic addition reaction nih.gov. The choice of solvent and counterion can be important for optimizing these reactions nih.gov.

Radical Fluorination Pathways

Radical fluorination offers a complementary approach to traditional ionic fluorination methods. This pathway involves the reaction of a carbon-centered radical with a fluorine atom source wikipedia.org. Historically, the use of hazardous reagents like elemental fluorine (F₂) limited this field. However, the discovery that electrophilic N-F reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), can act as fluorine atom transfer agents to alkyl radicals has led to a resurgence in this area wikipedia.orgubc.ca.

These radical methods allow for transformations that are difficult to achieve otherwise, such as the direct fluorination of remote C-H bonds wikipedia.org. For instance, radical fluorination has been achieved through photoredox catalysis, converting carboxylic acids to the corresponding alkyl fluorides. In the context of synthesizing this compound, a radical could be generated at the C2 position of a suitable 3,3-dimethylbutane derivative, followed by trapping with a fluorine atom source like Selectfluor®. Research has shown that N–F bond activation of Selectfluor® can induce benzylic fluorination through radical intermediates, with selectivity being controlled by the reaction medium .

Construction of the Amine Moiety

The introduction of the amine group at a late stage of the synthesis is a common and effective strategy. This approach leverages precursors that already contain the fluoro-substituted carbon backbone.

Hydrogenation Reduction of Precursors

A reliable method for forming primary amines is the reduction of corresponding nitrogen-containing functional groups. The reduction of β-fluoro azides stands out as a significant pathway to β-fluoroamines. This transformation can be efficiently achieved through catalytic transfer hydrogenation (CTH). In a typical procedure, a β-fluoro azide is treated with ammonium formate (HCO₂NH₄) in the presence of a palladium on carbon (5% Pd/C) catalyst. The reaction proceeds in a methanol solvent at room temperature, with the progress monitored by the disappearance of the characteristic azide peak in the infrared spectrum. This method is valued for its mild conditions and the avoidance of gaseous hydrogen. nih.gov

Fluoroamination of Alkenes

The simultaneous introduction of both the fluorine atom and the amino group across a double bond, known as fluoroamination, offers a direct and atom-economical route to β-fluoroamines from readily available alkenes. nih.gov This transformation is a powerful tool for rapidly accessing these valuable motifs.

One notable approach involves a copper-catalyzed three-component aminofluorination of alkenes. This method allows for the efficient synthesis of a diverse range of β-fluoroalkylamines. nih.gov Another advanced strategy is the chiral aryl iodide-catalyzed fluorination of allylic amines. This method utilizes m-chloroperoxybenzoic acid (mCPBA) as a stoichiometric oxidant and hydrogen fluoride-pyridine (HF-pyridine) as the nucleophilic fluoride source. The reaction proceeds through the formation of syn-β-fluoroaziridine intermediates, which are versatile building blocks that can be further elaborated to access various β-fluoroamine derivatives with high diastereo- and enantioselectivity. organic-chemistry.org

Furthermore, the regioselective intermolecular aminofluorination of alkenes can be achieved using N,N-dialkylhydroxylamines in conjunction with a nucleophilic fluorine source. This copper-catalyzed method has proven effective for preparing pharmaceutically relevant β-fluorophenethylamines and is understood to proceed through a nitrogen-initiated radical pathway. acs.org

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for synthesizing amines. In the context of β-fluoroamines, this strategy typically involves the reaction of an α-fluoroketone or aldehyde with an amine source, followed by reduction of the intermediate imine.

Biocatalysis has emerged as a powerful tool for this transformation. NADPH-dependent reductive aminase enzymes (RedAms) sourced from fungal species can catalyze the reductive amination of α-fluoroacetophenones. Using ammonia (B1221849) or various primary amines as the amine donor, this method produces primary or secondary β-fluoroamines with high conversion rates (>90%) and excellent enantiomeric excess (85-99% ee). nih.govcas.cnorganic-chemistry.org

Organocatalysis provides another effective route. A one-pot procedure has been developed that begins with the organocatalytic α-fluorination of an aldehyde using N-fluorobenzenesulfonimide (NFSI). The resulting chiral α-fluoroaldehyde is then subjected to reductive amination in situ with an amine and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This approach delivers enantiopure β-fluoroamines in good yields and with high enantioselectivity. acs.org A biomimetic approach for the reductive amination of fluorinated aldehydes and ketones has also been explored, proceeding through an azomethine-azomethine isomerization via a nih.govnih.gov-proton shift mechanism. nih.gov

Advanced Carbon-Carbon Bond Formation in the Aliphatic Backbone

Building the carbon skeleton with the fluorine and nitrogen functionalities already strategically placed or introduced during the C-C bond formation represents a more convergent approach to complex β-fluoroamine scaffolds.

Mannich-type Reactions for β-Fluoroamine Scaffolds

The Mannich reaction, a three-component condensation, is a cornerstone of C-C bond formation in amine synthesis. Its application to fluorinated substrates provides a direct route to β-fluoroamine frameworks. A significant advancement is the direct, asymmetric Mannich reaction using α-fluoroketones as nucleophiles. Catalyzed by a dinuclear Zn-Prophenol complex, this reaction proceeds with high enantio- and diastereoselectivity, constructing β-fluoroamine structures that feature a challenging fluorinated tetrasubstituted carbon center. nih.gov

Similarly, the asymmetric Mannich reaction between 2-fluoroindanone and pyrazolinone ketimines has been developed using a chiral copper complex as the catalyst. This method yields a series of β-fluoroamine derivatives with excellent yields and stereoselectivities. nih.govacs.org Direct, highly stereoselective Mannich-type reactions have also been achieved with α- and β-fluorinated amides by employing a cooperative catalytic system of a soft Lewis acid and a hard Brønsted base, which effectively promotes enolization while suppressing unwanted defluorination. acs.org

The aza-Henry reaction, also known as the nitro-Mannich reaction, represents a variant where a nitroalkane is added to an imine. This method produces β-amino nitroalkanes, which are valuable precursors that can be reduced to the corresponding vicinal diamines, offering an indirect route to complex fluoroamine analogues. rsc.org

| Entry | α-Fluoroketone | Imine Precursor | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | 2-Fluoro-1-phenylethan-1-one | N-Boc-iminopyridinium ylide | Zn-Prophenol | 95 | >20:1 | 99 |

| 2 | 2-Fluoro-1-(4-bromophenyl)ethan-1-one | N-Boc-iminopyridinium ylide | Zn-Prophenol | 90 | >20:1 | 98 |

| 3 | 2-Fluoro-1-(naphthalen-2-yl)ethan-1-one | N-Boc-iminopyridinium ylide | Zn-Prophenol | 94 | >20:1 | 99 |

| 4 | 2-Fluoro-1-(thiophen-2-yl)ethan-1-one | N-Boc-iminopyridinium ylide | Zn-Prophenol | 85 | >20:1 | 97 |

Data adapted from a study on Zn-Prophenol catalyzed Mannich reactions. nih.gov

Nucleophilic Fluoroalkylation of Imines

The direct addition of a fluorinated carbon nucleophile to an imine is a conceptually straightforward and powerful method for constructing β-fluoroamines. This approach builds the C-C bond adjacent to the nitrogen atom, directly establishing the core structure. A highly stereoselective nucleophilic monofluoromethylation of imines has been successfully developed using a fluorinated sulfoximine reagent. This method's success hinges on a proposed dynamic kinetic resolution of the chiral α-fluoro carbanion intermediate, which is stabilized by a chelated transition state. This strategy enables the synthesis of chiral amines possessing a fluorinated stereogenic center at the β-position with high levels of stereocontrol. cas.cn

| Entry | Imine Substrate | Fluoroalkylating Reagent | Yield (%) | diastereomeric ratio (dr) |

|---|---|---|---|---|

| 1 | N-Benzylideneaniline | Fluoromethyl Phenyl Sulfoximine | 85 | >95:5 |

| 2 | N-(4-Methylbenzylidene)aniline | Fluoromethyl Phenyl Sulfoximine | 88 | >95:5 |

| 3 | N-(4-Methoxybenzylidene)aniline | Fluoromethyl Phenyl Sulfoximine | 92 | >95:5 |

| 4 | N-(4-Chlorobenzylidene)aniline | Fluoromethyl Phenyl Sulfoximine | 80 | >95:5 |

Data derived from a study on the asymmetric synthesis of β-fluoro amines via nucleophilic fluoroalkylation. cas.cn

Allylic Alkylation Reactions

Allylic alkylation reactions represent a powerful tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing analogues of this compound, palladium-catalyzed asymmetric allylic alkylation (AAA) of prochiral nucleophiles has emerged as a key strategy. This method allows for the introduction of a fluorine atom at a specific position while controlling the stereochemistry of the resulting molecule.

One notable approach involves the enantioselective Pd-catalyzed allylic alkylation of α-fluoro-β-ketoesters. nih.govwhiterose.ac.uk This methodology has been successfully employed in the synthesis of 3-fluoropiperidines, which are structurally related to the target compound. nih.govwhiterose.ac.uknih.gov The reaction typically utilizes a palladium catalyst in conjunction with a chiral ligand, such as those from the Trost family, to induce enantioselectivity. nih.govwhiterose.ac.uk The substrates, acyclic α-fluoro-β-ketoesters, can be prepared from readily available and inexpensive starting materials like ethyl fluoroacetate. nih.govwhiterose.ac.uk

The mechanism of the Pd-catalyzed allylic fluorination often involves the coordination of the palladium(0) catalyst to an allylic substrate, followed by oxidative addition to form a π-allylpalladium intermediate. acs.org Subsequent nucleophilic attack by a fluoride source or a fluorinated nucleophile leads to the formation of the desired allylic fluoride. acs.orgrsc.org The choice of ligand is crucial for achieving high enantioselectivity, as it influences the facial selectivity of the nucleophilic attack on the π-allyl complex. nih.govwhiterose.ac.uk Challenges in these reactions can include controlling regioselectivity and overcoming the modest enantioselectivities sometimes observed with acyclic substrates, which has been attributed to the presence of E/Z enolate mixtures. nih.govwhiterose.ac.uk

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. nih.gov These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. For the synthesis of analogues of this compound, several MCRs, such as the Ugi and Petasis reactions, can be envisioned.

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govwikipedia.orgorganic-chemistry.org By employing fluorinated starting materials, this reaction can be adapted to synthesize fluorinated peptide-like structures. For instance, a fluorinated aldehyde or amine could be used as one of the components to introduce the fluorine atom into the final product. The Ugi reaction is known for its high convergence and the ability to generate significant molecular complexity in a single step. nih.gov

The Petasis borono-Mannich (PBM) reaction is another powerful MCR that combines an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid. mdpi.com This reaction is particularly useful for the synthesis of substituted amines. To generate β-fluoroamine analogues, a strategy involving α-fluoro-aldehydes as the carbonyl component has been developed. mdpi.com The reaction proceeds with good diastereoselectivity, allowing for the synthesis of a variety of β-substituted-β-fluoroamines. mdpi.com

A direct multicomponent protocol for the synthesis of β-fluoroethylamines has also been developed using a Mannich-type reaction. This approach combines α-fluoro-α-nitro(phenylsulfonyl)methane or α-fluorobis(phenylsulfonyl)methane with formalin and various primary and secondary amines to yield the desired products in high yields. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in developing a robust and efficient synthetic route. For the synthesis of analogues of this compound via allylic alkylation, several parameters can be adjusted to maximize yield and purity. These include the choice of catalyst, ligand, solvent, base, and temperature.

In the Pd-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters, a screening of chiral phosphine ligands is often the first step. nih.gov Ligands from the Trost family have shown promising results in terms of enantioselectivity. nih.govwhiterose.ac.uk The choice of solvent can also have a significant impact on both conversion and enantiomeric excess (ee). For instance, ethereal solvents may favor high enantioselectivity but can lead to low conversion, while toluene might provide a better balance. nih.gov The addition of a base, such as triethylamine or Hünig's base, can improve the conversion by facilitating the formation of the enolate. nih.gov Temperature is another crucial factor, with reactions often performed at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate without compromising selectivity.

Below is an interactive data table summarizing the optimization of reaction conditions for a representative Pd-catalyzed asymmetric allylic alkylation.

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Asymmetric Allylic Alkylation

| Entry | Ligand | Solvent | Base | Additive | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | L1 | NMP | - | - | rt | 70 | <10 |

| 2 | L2 | NMP | - | - | rt | High | Low |

| 3 | L6 | Toluene | Et3N | - | rt | Good | Moderate |

| 4 | L3 | Toluene | DIPEA | tBuOH | rt | Optimal | High |

This table is a representative example based on findings for analogous reactions and is intended for illustrative purposes.

Post-Synthesis Purification and Isolation Techniques

Following the synthesis, the desired product must be isolated and purified from the reaction mixture. For fluorinated amines and their analogues, a combination of techniques is often employed to achieve high purity, especially when dealing with stereoisomers.

Initial workup procedures typically involve quenching the reaction, followed by extraction to separate the organic product from aqueous and inorganic byproducts. The crude product can then be subjected to column chromatography on silica gel to remove unreacted starting materials and major impurities.

For the separation of enantiomers or diastereomers, chiral high-performance liquid chromatography (HPLC) is a powerful and widely used technique. nih.govhelsinki.fi Fluorinated stationary phases can offer unique selectivities for the separation of fluorinated compounds. chromatographyonline.com The choice of mobile phase, often a mixture of hexane and an alcohol like isopropanol or ethanol, is critical for achieving good resolution.

Crystallization is another effective method for the purification of chiral compounds. ucl.ac.uk If the product is a solid, diastereomeric salt formation with a chiral resolving agent can be employed. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. ucl.ac.uk Subsequent removal of the resolving agent yields the enantiomerically pure product.

The following interactive data table outlines common purification techniques and their applications in the context of fluorinated amine synthesis.

Table 2: Post-Synthesis Purification and Isolation Techniques

| Technique | Principle | Application | Key Parameters |

|---|---|---|---|

| Column Chromatography | Adsorption | Removal of non-polar and moderately polar impurities | Stationary phase (e.g., silica gel), mobile phase polarity |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers | Chiral column type, mobile phase composition, flow rate |

| Crystallization | Differential solubility | Purification of solid compounds, separation of diastereomeric salts | Solvent system, temperature, cooling rate |

| Extraction | Partitioning between immiscible liquids | Initial workup to remove water-soluble impurities | Solvent choice, pH adjustment |

Stereochemical Control in the Synthesis of 2 Fluoro 3,3 Dimethylbutan 1 Amine

Asymmetric Synthetic Routes to Chiral Fluoroamines

The creation of the stereogenic centers in 2-fluoro-3,3-dimethylbutan-1-amine can be achieved through several powerful asymmetric strategies. These methods aim to deliver the target molecule in high enantiomeric excess (ee).

Chiral Auxiliaries and Substrate-Controlled Stereoselection

Chiral auxiliaries are temporary stereogenic units that are covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. scbt.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide, have proven to be exceptionally versatile and effective. nih.govnih.gov

A plausible route to (R)- or (S)-2-fluoro-3,3-dimethylbutan-1-amine using a chiral sulfinamide auxiliary is depicted below. The synthesis would commence with the condensation of 3,3-dimethylbutanal with an enantiopure tert-butanesulfinamide to form the corresponding N-sulfinyl imine. The bulky tert-butyl group of the aldehyde would direct the stereoselective addition of a nucleophile. Subsequent fluorination and removal of the auxiliary would yield the desired chiral fluoroamine.

Another well-established class of chiral auxiliaries are oxazolidinones, popularized by David A. Evans. arkat-usa.org These can be used to control the stereochemistry of enolate reactions. For instance, an N-acyl oxazolidinone derived from 3,3-dimethylacrylic acid could undergo a stereoselective fluorination reaction. Subsequent transformation of the imide to the amine would afford the target compound. The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the steric bulk of the oxazolidinone substituent. researchgate.net

Table 1: Representative Asymmetric Fluorination using Chiral Auxiliaries

| Entry | Substrate | Fluorinating Agent | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | N-Enamide | Selectfluor™ | Oxazolidinone | >95:5 | 85 |

| 2 | N-Sulfinyl imine | N-Fluorobenzenesulfonimide (NFSI) | tert-Butanesulfinamide | >94:6 | High |

This table presents representative data from the literature for analogous systems to illustrate the potential effectiveness of these methods for the synthesis of this compound.

Enantioselective Catalysis

Catalytic methods offer a more atom-economical and efficient approach to asymmetric synthesis, as a small amount of a chiral catalyst can generate large quantities of the desired enantiomer.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. bldpharm.com For the synthesis of chiral fluoroamines, enamine and iminium ion catalysis are particularly relevant. The asymmetric α-fluorination of aldehydes, a reaction pioneered by MacMillan and others, provides a direct route to chiral α-fluoroaldehydes, which are precursors to the target amine.

In a potential synthesis of this compound, 3,3-dimethylbutanal could be subjected to α-fluorination using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral secondary amine catalyst, such as a Jørgensen-Hayashi catalyst. The resulting chiral α-fluoroaldehyde can then be converted to the amine via reductive amination.

Chiral Brønsted acids, such as chiral phosphoric acids, can also be employed to catalyze the enantioselective synthesis of fluoroamines. These catalysts can activate imines towards nucleophilic attack or promote asymmetric protonation steps. researchgate.net

Table 2: Organocatalytic α-Fluorination of Aldehydes

| Entry | Aldehyde | Catalyst | Fluorinating Agent | Enantiomeric Excess (ee) (%) | Yield (%) |

| 1 | Cyclohexanecarbaldehyde | Imidazolidinone | NFSI | 98 | 86 |

| 2 | Propanal | Proline derivative | NFSI | 95 | 75 |

This table showcases the high enantioselectivities achievable in the organocatalytic α-fluorination of aldehydes, a key step in a potential synthesis of this compound.

Transition metal catalysis is a powerful tool for the formation of carbon-fluorine bonds. Chiral transition metal complexes can create a chiral environment around the substrate, leading to enantioselective fluorination. researchgate.net Palladium, nickel, and copper complexes with chiral ligands have been successfully employed for the asymmetric fluorination of various substrates, including β-ketoesters and alkenes. researchgate.net

A potential route to this compound could involve the transition metal-catalyzed hydrofluorination of a suitably protected 3,3-dimethylbut-1-en-2-amine derivative or the fluorination of an organometallic species derived from a 3,3-dimethylbutyl precursor. For example, a palladium-catalyzed allylic fluorination of a derivative of 3,3-dimethyl-1-butene (B1661986) could be envisioned. researchgate.net

Dynamic Kinetic Resolution Methodologies

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of a single enantiomer from a racemic starting material in theoretically 100% yield. This process involves the rapid equilibration of the starting material enantiomers under the reaction conditions, while one enantiomer is selectively converted to the product.

For the synthesis of β-fluoroamines, DKR has been successfully applied to the resolution of racemic starting materials. For instance, certain enzymes, such as amine transaminases (ATAs), have been shown to catalyze the kinetic resolution of racemic β-fluoroamines, although this typically limits the yield to 50%. More advanced DKR processes, potentially involving metal catalysts or other racemizing agents in conjunction with a stereoselective reaction, could be applied to a racemic precursor of this compound to afford a single enantiomer in high yield.

Diastereoselective Synthesis of this compound Derivatives

Once the chiral centers of this compound are established, further functionalization, for example at the amine, can lead to a variety of derivatives. The synthesis of these derivatives often requires control of diastereoselectivity, where a new stereocenter is formed in a specific orientation relative to the existing ones.

For instance, the acylation of this compound with a chiral carboxylic acid would lead to the formation of two diastereomeric amides. The ratio of these diastereomers would depend on the kinetic or thermodynamic control of the reaction.

Furthermore, if a derivative of this compound is used in a subsequent reaction that creates a new stereocenter, the existing chiral centers can influence the stereochemical outcome of the reaction. For example, the addition of a nucleophile to an imine formed from a chiral fluoroamine derivative could proceed with high diastereoselectivity, guided by the steric and electronic properties of the chiral fragment.

Formation of Quaternary Stereogenic Centers Containing Fluorine

The asymmetric construction of carbon-fluorine (C-F) stereogenic centers, especially when positioned next to a quaternary carbon, is a key focus in modern organofluorine chemistry. cas.cn While no direct synthesis of this compound is extensively detailed in the literature, several powerful methodologies for creating similar structural motifs have been established. These strategies generally fall into two main categories: the asymmetric fluorination of prochiral substrates or the stereoselective reaction of chiral fluorinated building blocks. acs.orgkaist.ac.kr

A variety of catalytic systems, employing both transition metals and organocatalysts, have been developed to achieve high levels of stereoselectivity. acs.orgkaist.ac.kr Key approaches include Michael additions, Mannich reactions, and allylic alkylations using fluorinated substrates. acs.org For instance, the asymmetric Michael addition of fluorinated nucleophiles to electrophiles is a well-established method for constructing carbon-fluorine quaternary structures. acs.org Similarly, organocatalytic Mannich reactions have been successfully used to create vicinal tetrasubstituted stereocenters with a C-F bond, achieving high diastereoselectivity. acs.org

Another significant strategy is the enantioselective fluorination of alkenes. nih.gov Using chiral catalysts in conjunction with electrophilic fluorinating reagents allows for the direct formation of tertiary and quaternary C(sp³)-F bonds. For a precursor to this compound, such as an appropriately substituted allylic amine, a chiral catalyst could direct the facial selectivity of the fluorine addition. researchgate.net For example, chiral aryl iodide catalysts have been used with a nucleophilic fluoride (B91410) source to achieve the diastereo- and enantioselective fluoroamination of allylic amines. researchgate.net

The table below summarizes representative methods applicable to the formation of fluorinated stereocenters adjacent to quaternary carbons.

| Reaction Type | Catalyst/Reagent System | Substrate Type | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Organocatalyst (e.g., chiral secondary amine) | Fluorinated β-ketoesters and nitroolefins | up to 99% ee, >20:1 dr | acs.org |

| Asymmetric Mannich Reaction | ZnEt₂/(R,R)-ProPhenol | α-Fluoro esters and N-tert-butylsulfinyl imines | up to >99:1 dr, 98% ee | cas.cn |

| Asymmetric Allylic Alkylation | Cu/Pd Synergistic Catalysis | α-Pyridyl-α-fluoroesters and allyl acetates | High enantioselectivity | acs.org |

| Enantioselective Alkene Fluorination | Chiral Phosphate Anion Phase-Transfer Catalyst | Acyclic N-allylic amides | High enantioselectivity | nih.gov |

| Catalytic Fluoroamination | Chiral Aryl Iodide / HF-pyridine / mCPBA | Allylic amines | High diastereo- and enantioselectivity | researchgate.net |

These methods underscore the progress in constructing challenging fluorinated stereocenters. The synthesis of enantiopure this compound would likely involve a multi-step sequence, starting with a prochiral substrate containing the neopentyl group, followed by a key stereocontrolled fluorination or an addition reaction with a fluorinated building block.

Analytical Methods for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC)

Verifying the success of an asymmetric synthesis requires robust analytical methods to quantify the stereochemical purity of the product. For chiral compounds like this compound, this involves determining the enantiomeric excess (ee) of the target molecule and the diastereomeric ratio (dr) if multiple stereocenters are present or formed. The primary techniques for this analysis are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Chromatography (HPLC and SFC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a cornerstone technique for separating enantiomers. researchgate.netbeilstein-journals.org The CSP creates a transient diastereomeric interaction with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. For a primary amine like this compound, derivatization is sometimes employed to introduce a chromophore for UV detection and to enhance chiral recognition by the CSP.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comacs.org SFC typically uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent. chromatographyonline.com It offers advantages such as faster analysis times, reduced solvent consumption, and often superior resolution compared to HPLC. chromatographyonline.com For the analysis of amines, SFC columns with specialized coatings are highly effective. chromatographyonline.com

NMR Spectroscopy

NMR spectroscopy is another indispensable tool for determining stereochemical purity.

Diastereomeric Ratio (dr) Determination: For diastereomers, standard proton (¹H) or fluorine (¹⁹F) NMR is often sufficient. researchgate.net The different spatial arrangement of atoms in diastereomers typically results in distinct chemical shifts and/or coupling constants for corresponding nuclei, allowing for direct integration of the signals to determine the ratio. acs.org

Enantiomeric Excess (ee) Determination: Enantiomers are indistinguishable in a standard NMR experiment. To determine ee, a chiral environment must be introduced. This is commonly achieved using Chiral Solvating Agents (CSAs). bohrium.comrsc.org For fluorinated compounds, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion. acs.org A chiral agent, such as a chiral metal complex (e.g., cobalt or aluminum-based), is added to the NMR sample. acs.orgcas.cn This agent forms rapidly exchanging diastereomeric complexes with the enantiomers of the analyte, resulting in separate, baseline-resolved peaks in the ¹⁹F NMR spectrum. acs.orgbohrium.com The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio. acs.org

The table below compares the primary analytical methods for stereochemical analysis.

| Method | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Widely available; robust and transferable methods. | Method development can be time-consuming; may require derivatization. | researchgate.netbeilstein-journals.org |

| Chiral SFC | Differential interaction with a CSP in a supercritical fluid mobile phase | Fast analysis; high efficiency; reduced organic solvent use. | Requires specialized instrumentation. | chromatographyonline.comacs.org |

| ¹⁹F NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes causing separate signals for enantiomers | Rapid analysis; high sensitivity; no separation needed; can analyze crude reaction mixtures. | Requires a suitable chiral solvating agent; potential for signal overlap. | acs.orgbohrium.comacs.org |

| ¹H NMR | Directly distinguishes signals from diastereomers | Simple and direct for dr determination; universally available. | Not suitable for ee determination without chiral additives; signals can be complex. | acs.orgresearchgate.net |

Mechanistic Investigations of Reactions Involving 2 Fluoro 3,3 Dimethylbutan 1 Amine

Elucidation of Reaction Pathways and Intermediate Species

No specific reaction pathways for 2-fluoro-3,3-dimethylbutan-1-amine have been documented in peer-reviewed literature. The primary amino group suggests that the compound would undergo reactions typical of primary amines, such as acylation, alkylation, and reductive amination. numberanalytics.comlibretexts.orgyoutube.com The presence of a fluorine atom at the adjacent carbon (the β-position) is expected to significantly influence the reactivity of the amine through its strong electron-withdrawing inductive effect.

Potential reaction pathways that could be investigated include:

Nucleophilic Substitution: The primary amine can act as a nucleophile. For instance, in acylation reactions with acid chlorides or anhydrides, the expected product would be the corresponding amide. libretexts.org The reaction would likely proceed through a standard nucleophilic acyl substitution mechanism.

Reductive Amination: Reaction with aldehydes or ketones would likely form an imine intermediate, which could then be reduced to a secondary amine. numberanalytics.comyoutube.com

Elimination Reactions: Under certain conditions, elimination of hydrogen fluoride (B91410) could be a possible reaction pathway, although this would depend on the base strength and reaction conditions.

The identification of intermediate species in these potential reactions would likely involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard tools for characterizing transient species in reaction mechanisms. For example, in a reaction with a carbonyl compound, the intermediate imine could potentially be detected and characterized.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for reactions involving this compound are not available in the current body of scientific literature. Kinetic studies are crucial for understanding reaction mechanisms, and for this compound, they would quantify the influence of the β-fluoro substituent on the reaction rates.

A hypothetical kinetic study on the acylation of this compound could be designed to determine the reaction order and rate constants. Such a study would likely follow second-order kinetics, being first order in both the amine and the acylating agent. acs.org The rate law would be expressed as:

Rate = k[this compound][Acylating Agent]

The rate constant, k, could be determined by monitoring the concentration of reactants or products over time using techniques like UV-Vis spectroscopy, NMR, or chromatography. Comparing the rate constant for this reaction with that of a non-fluorinated analogue, such as 3,3-dimethylbutan-1-amine, would provide a quantitative measure of the electronic effect of the fluorine atom.

Table 1: Hypothetical Kinetic Data for the Acylation of a Primary Amine

| Experiment | [Amine] (mol/L) | [Acylating Agent] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻³ |

This table illustrates the type of data that would be collected to determine the reaction order and rate constant.

Theoretical and Experimental Probing of Transition States

There are no published studies, either theoretical or experimental, that probe the transition states of reactions involving this compound. The characterization of transition states is fundamental to a deep understanding of reaction mechanisms.

Theoretical Probing: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling transition states. acs.org For a potential reaction of this compound, DFT calculations could be used to:

Map the potential energy surface of the reaction.

Locate the geometry of the transition state structure.

Calculate the activation energy of the reaction.

These calculations would provide insights into the stereoelectronic effects of the fluorine atom and the bulky tert-butyl group on the transition state geometry and energy.

Experimental Probing: Experimentally, transition states are not directly observable due to their fleeting nature. However, their properties can be inferred from kinetic isotope effect (KIE) studies. For example, by replacing a hydrogen atom at a specific position with deuterium, changes in the reaction rate can provide information about bond breaking or formation in the transition state.

Solvent Effects on Reaction Mechanisms and Stereoselectivity

The influence of solvents on the reaction mechanisms and stereoselectivity of this compound has not been investigated. Solvent effects can be profound, influencing reaction rates and even altering reaction pathways.

In reactions involving charged intermediates or transition states, polar protic or aprotic solvents would be expected to play a significant role. For instance, in a nucleophilic substitution reaction where a charge separation develops in the transition state, a polar solvent would stabilize the transition state and accelerate the reaction. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known to have a remarkable effect on certain reactions due to their high polarity and ability to form strong hydrogen bonds. rsc.orgacs.org

For reactions leading to chiral products, the choice of solvent can also impact the stereoselectivity. Chiral solvents or additives can interact differently with the diastereomeric transition states, leading to an enrichment of one enantiomer over the other.

Table 2: Illustrative Solvent Effects on a Hypothetical Reaction Rate

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 50 |

| Acetonitrile | 37.5 | 1000 |

| Water | 80.1 | 10000 |

This table provides a general illustration of how solvent polarity can influence reaction rates.

Isotopic Labeling for Mechanistic Insights (e.g., ¹⁸F labeling)

No isotopic labeling studies have been performed on this compound. Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

The use of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, is particularly relevant in radiochemistry and for mechanistic studies. acs.orgnih.govnih.gov A potential application would be in studying the synthesis of 2-[¹⁸F]fluoro-3,3-dimethylbutan-1-amine. By labeling the fluorine atom, its incorporation into the molecule and any subsequent rearrangement or elimination reactions could be monitored.

For example, if the compound were synthesized via a nucleophilic fluorination reaction, the use of [¹⁸F]fluoride would confirm that the fluoride ion is the source of the fluorine atom in the product. This would also allow for the optimization of radiolabeling conditions for applications in Positron Emission Tomography (PET).

Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 2-Fluoro-3,3-dimethylbutan-1-amine, a suite of NMR experiments would be required to fully characterize its structure.

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (proton count). The presence of the fluorine atom would introduce additional complexity through heteronuclear coupling (J-coupling) between protons and the fluorine nucleus.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| -CH₂NH₂ | ~2.7 - 3.5 | Doublet of doublets of doublets (ddd) | ²JHH, ³JHH, ³JHF |

| -CHF- | ~4.0 - 5.0 | Doublet of multiplets (dm) | ²JHF, ³JHH |

| -C(CH₃)₃ | ~0.9 - 1.2 | Singlet | - |

| -NH₂ | Broad singlet | - | - |

Note: The table presents hypothetical data based on known chemical shift and coupling constant ranges for similar structural motifs. Actual experimental values are not available.

The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization states. Similar to ¹H NMR, the fluorine atom would cause splitting of the signals for nearby carbon atoms due to ¹³C-¹⁹F coupling.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| -C H₂NH₂ | ~45 - 55 | Doublet |

| -C HF- | ~90 - 100 | Doublet |

| -C (CH₃)₃ | ~30 - 40 | Singlet |

| -C(C H₃)₃ | ~25 - 35 | Singlet |

Note: This table contains predicted data based on established principles. Specific experimental data is not accessible.

¹⁹F NMR is a powerful technique for directly observing the fluorine nucleus. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The spectrum would also show coupling to adjacent protons.

Expected ¹⁹F NMR Data:

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CHF- | ~ -180 to -220 | Multiplet |

Note: The presented data is a theoretical estimation. Verified experimental results are not available.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is essential for piecing together the entire carbon skeleton and for confirming the positions of quaternary carbons and functional groups.

The stereochemistry of this compound could be investigated using Nuclear Overhauser Effect (NOE) based experiments, which provide information about the spatial proximity of atoms.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Structure

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming the presence of one fluorine atom in the molecule.

Expected HRMS Data:

| Ion | Calculated Exact Mass for C₆H₁₅FN⁺ ([M+H]⁺) |

| [M+H]⁺ | 120.1234 |

Note: The value in the table is a calculated theoretical mass. Experimental verification is not available in the public domain.

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the amine group, the tert-butyl group, or hydrogen fluoride (B91410), providing further evidence for the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (C₆H₁₄FN), the molecular ion ([M+H]⁺) would have a mass-to-charge ratio (m/z) of approximately 120.12.

In an MS/MS experiment, this precursor ion would be expected to undergo characteristic fragmentation, primarily through alpha-cleavage, which is a dominant pathway for aliphatic amines. libretexts.org The bulky tert-butyl group is prone to cleavage, leading to highly stable carbocations.

Expected Fragmentation Pathways:

Loss of the tert-butyl group: The most anticipated fragmentation would be the cleavage of the C2-C3 bond, resulting in the loss of a tert-butyl radical. This would generate a prominent fragment ion, [CH₂(NH₂)CHF]⁺, with an expected m/z of approximately 63.04.

Formation of tert-butyl cation: A competing fragmentation pathway involves the formation of the highly stable tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57.11. This is a common fragment in molecules containing this moiety.

Loss of ammonia (B1221849) (NH₃): Cleavage adjacent to the amine group can result in the neutral loss of ammonia (17.03 u), leading to a fragment ion at m/z 103.09.

These predicted fragmentation patterns provide a unique fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation.

Table 1: Predicted MS/MS Fragmentation of [C₆H₁₄FN+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 120.12 | 103.09 | [C₆H₁₁F]⁺ | NH₃ |

| 120.12 | 63.04 | [C₂H₅NF]⁺ | C₄H₉• (tert-butyl radical) |

| 120.12 | 57.11 | [C₄H₉]⁺ | C₂H₅NF (aminofluoromethyl radical) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration. For a chiral compound like this compound, this technique is invaluable.

If a suitable single crystal of a salt (e.g., hydrochloride) were analyzed, the resulting structure would reveal the precise conformation of the molecule in the solid state. The presence of the electronegative fluorine atom can influence crystal packing through interactions like hydrogen bonding (N-H···F or N-H···Cl) and other non-covalent forces. man.ac.uk Studies on other fluorinated amines have shown that the fluorine atom's position relative to protonated amine groups can be consistently determined. nih.gov

Crucially, for an enantiomerically pure sample, anomalous dispersion techniques in X-ray diffraction would allow for the unambiguous determination of the absolute configuration at the C2 stereocenter, distinguishing between the (R) and (S) enantiomers.

Table 2: Expected Crystallographic Parameters for this compound Hydrochloride

| Parameter | Expected Value/Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁ | Defines the symmetry elements within the crystal. For a chiral molecule, it will be a non-centrosymmetric space group. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Bond Lengths (Å) | C-F, C-N, C-C | Confirms the covalent structure and can reveal electronic effects. |

| Bond Angles (°) | e.g., F-C2-C1, N-C1-C2 | Defines the molecular geometry. |

| Torsion Angles (°) | e.g., F-C2-C1-N | Describes the conformation of the molecule (e.g., gauche, anti). |

| Absolute Configuration | (R) or (S) | Determined using anomalous dispersion, definitively identifies the enantiomer. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Electronic Effects

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

For this compound, the primary amine (-NH₂) group is the most prominent feature.

N-H Stretching: Primary amines typically show two distinct stretching bands: an asymmetric stretch and a symmetric stretch, usually appearing in the 3300-3500 cm⁻¹ region. youtube.com The presence of two peaks in this area would confirm the primary amine functionality. youtube.com

N-H Bending: An N-H bending (scissoring) vibration is expected to appear around 1580-1650 cm⁻¹. youtube.com

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the 1000-1400 cm⁻¹ range. The exact position can be influenced by the surrounding molecular structure.

C-H Stretching: Absorptions from the C-H bonds of the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹.

The electronegative fluorine atom at the C2 position is expected to exert an electron-withdrawing inductive effect, which could slightly shift the N-H stretching frequencies to higher wavenumbers compared to its non-fluorinated analog. nih.govresearchgate.net

Table 3: Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Medium | Confirms primary amine. |

| N-H Symmetric Stretch | 3300 - 3400 | Medium | Confirms primary amine. |

| C-H Aliphatic Stretch | 2850 - 2970 | Strong | From methyl and methylene groups. |

| N-H Bending (Scissoring) | 1580 - 1650 | Medium-Strong | Characteristic of primary amines. |

| C-F Stretch | 1000 - 1400 | Strong | Confirms the presence of fluorine. |

Computational and Theoretical Studies of 2 Fluoro 3,3 Dimethylbutan 1 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and various properties of fluorinated organic molecules.

The introduction of a fluorine atom into an organic molecule induces significant electronic effects due to its high electronegativity. nih.gov In 2-Fluoro-3,3-dimethylbutan-1-amine, the fluorine atom is expected to exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-fluorine bond, leading to a partial positive charge on the adjacent carbon atom and influencing the electron density distribution throughout the molecule. nih.govman.ac.uk

This electron withdrawal can impact the basicity of the amine group. The lone pair on the nitrogen atom becomes less available for protonation, likely rendering this compound less basic than its non-fluorinated counterpart, 3,3-dimethylbutan-1-amine. The strong electron-withdrawing nature of fluorine can also stabilize the molecular orbitals. nih.gov

Conversely, fluorine can also exhibit a positive mesomeric effect (+M effect) by donating its lone pair electrons to adjacent pi systems. However, in a saturated aliphatic compound like this compound, this effect is not directly applicable. The primary electronic influence remains the potent inductive withdrawal. reddit.com

| Electronic Effect | Description in the Context of this compound |

| Inductive Effect (-I) | The highly electronegative fluorine atom strongly withdraws electron density from the carbon backbone, polarizing the C-F bond and influencing the entire molecule. nih.govman.ac.uk |

| Basicity Modification | The electron-withdrawing nature of fluorine is anticipated to decrease the electron density on the nitrogen atom, thereby reducing the basicity of the amine group compared to the non-fluorinated analogue. |

| Molecular Orbital Stabilization | The presence of the fluorine atom is predicted to lower the energy levels of the molecular orbitals. nih.gov |

The conformational landscape of this compound is influenced by the steric bulk of the tert-butyl group and the electrostatic interactions involving the fluorine atom and the amine group. Conformational analysis using computational methods can predict the relative stabilities of different rotational isomers (rotamers) by calculating the potential energy surface.

For molecules containing fluorine, gauche interactions can be significant. In some cases, a gauche conformation may be stabilized by intramolecular hydrogen bonding between the fluorine atom and a hydrogen on the amine group. youtube.com However, the bulky tert-butyl group will likely impose significant steric hindrance, favoring conformations that minimize these interactions. Detailed computational studies on similar fluorinated alkanes have shown that the conformational preferences are a delicate balance of steric and electrostatic effects, which can also be influenced by the solvent environment. soton.ac.uk

The potential energy surface would reveal the energy barriers to rotation around the C1-C2 and C2-C3 bonds, providing insights into the molecule's flexibility and the population of different conformers at a given temperature.

| Interaction | Predicted Influence on Conformation |

| Steric Hindrance | The large tert-butyl group is expected to dominate the conformational preferences, favoring staggered arrangements that minimize steric strain. |

| Gauche Effect | Interactions between the fluorine atom and the amine group in a gauche arrangement could be either stabilizing (e.g., via hydrogen bonding) or destabilizing, depending on the specific geometry. youtube.com |

| Intramolecular Hydrogen Bonding | A potential weak hydrogen bond between the amine hydrogen and the fluorine atom (N-H···F) could stabilize certain conformations. |

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity.

HOMO: For an amine, the HOMO is typically localized on the nitrogen atom's lone pair. The energy of the HOMO is related to the molecule's ability to act as an electron donor or nucleophile. The electron-withdrawing fluorine atom is expected to lower the energy of the HOMO, making the amine less nucleophilic. nih.gov

LUMO: The LUMO is the lowest energy orbital that can accept electrons. Its energy and location indicate the most likely site for nucleophilic attack on the molecule. The introduction of fluorine can lower the LUMO energy, potentially making the molecule more susceptible to certain reactions. rsc.org

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. DFT calculations can precisely map the electron density of these frontier orbitals and predict the molecule's reactivity towards various reagents. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves and interacts with its environment over time. nih.gov

MD simulations can model the interactions between molecules of this compound and with solvent molecules. The polar C-F and N-H bonds will lead to dipole-dipole interactions. The nature and strength of these interactions will influence the bulk properties of the substance.

In a solvent, the simulation can reveal how solvent molecules arrange themselves around the solute. In a protic solvent like water or ethanol, the amine group can act as a hydrogen bond donor, and both the amine and fluorine atoms can act as hydrogen bond acceptors. acs.orgreddit.com The simulations can quantify the extent of solvation and its effect on the conformational equilibrium of the molecule. The polar hydrophobicity of the C-F bond can also influence its interactions with water. nih.gov

A key aspect of the intermolecular interactions of this compound is its ability to form hydrogen bonds. acs.orgyoutube.com MD simulations can analyze the hydrogen bonding network in detail.

As a hydrogen bond donor: The amine group (-NH2) can donate two hydrogen bonds to acceptor atoms like oxygen or fluorine.

As a hydrogen bond acceptor: Both the nitrogen lone pair and the fluorine lone pairs can accept hydrogen bonds from donor groups. reddit.comnih.gov Fluorine is generally considered a weak hydrogen bond acceptor. nih.gov

Simulations can provide statistical data on the average number of hydrogen bonds per molecule, their lifetimes, and their geometries (bond lengths and angles). This information is crucial for understanding the structure and properties of the compound in its condensed phases. Studies on similar fluorinated amines have highlighted the importance of hydrogen bonding in their chemical behavior. acs.org

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bond Donor | Amine group (N-H) | Can donate hydrogen bonds to solvent molecules or other amine molecules. |

| Hydrogen Bond Acceptor | Nitrogen lone pair, Fluorine lone pairs | Can accept hydrogen bonds from protic solvents or other amine molecules. Fluorine is a weak acceptor. nih.gov |

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be invaluable in aiding the experimental characterization of novel compounds such as this compound. By simulating spectroscopic data like infrared (IR) and nuclear magnetic resonance (NMR) spectra, researchers can gain insights into the molecule's structure, conformation, and vibrational modes, facilitating the interpretation of experimental results.

Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can predict the vibrational frequencies of its various bonds. These predicted frequencies can then be compared with experimental IR spectra to assign specific absorption bands to corresponding molecular vibrations. For instance, the characteristic stretching frequencies for C-F, C-N, N-H, and C-H bonds can be calculated. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net These calculations provide theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei in the molecule. The predicted NMR data can help in assigning the signals in the experimental spectrum to specific atoms in this compound, which is particularly useful for complex molecules with many non-equivalent nuclei.

To illustrate the type of data generated from such computational studies, the following tables present predicted spectroscopic parameters for a structurally related compound, 2-fluoroethylamine. These values are presented for illustrative purposes to demonstrate the output of computational predictions.

Table 1: Predicted Vibrational Frequencies for a Conformational Isomer of 2-Fluoroethylamine

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) |

| N-H Asymmetric Stretch | 3520 |

| N-H Symmetric Stretch | 3450 |

| C-H Stretch | 3050 - 2950 |

| CH₂ Scissoring | 1470 |

| N-H Bend | 1620 |

| C-C Stretch | 1050 |

| C-F Stretch | 1090 |

| C-N Stretch | 1130 |

This data is illustrative and based on typical frequency ranges for the specified bonds in similar molecules.

Table 2: Predicted NMR Chemical Shifts for a Conformational Isomer of 2-Fluoroethylamine

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (CH₂F) | 4.5 - 4.0 |

| ¹H (CH₂N) | 3.0 - 2.5 |

| ¹H (NH₂) | 1.5 - 1.0 |

| ¹³C (CH₂F) | 85 - 80 |

| ¹³C (CH₂N) | 45 - 40 |

| ¹⁹F | -220 to -230 |

This data is illustrative and based on typical chemical shift ranges for the specified nuclei in similar molecules.

Computational Mechanistic Studies and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetics and geometries of reactants, products, and transition states. acs.org For a compound like this compound, computational mechanistic studies can elucidate the pathways of its potential reactions, such as nucleophilic substitutions, eliminations, or reactions involving the amine group.

Transition state modeling is a key component of these studies. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the barrier that must be overcome for a reaction to occur. By locating and characterizing the transition state using computational methods like DFT, chemists can calculate the activation energy of a reaction, which is crucial for understanding its kinetics. acs.org

The process of transition state modeling typically involves:

Proposing a reaction mechanism: Based on chemical intuition and literature precedents, a plausible reaction pathway is proposed.

Locating the transition state: Various computational algorithms are used to find the geometry of the transition state on the potential energy surface.

Verifying the transition state: A frequency calculation is performed to confirm that the located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy: The energy difference between the transition state and the reactants gives the activation energy, which determines the reaction rate.

For example, a computational study could model the reaction of this compound acting as a nucleophile in a Michael addition reaction. acs.org The study would calculate the activation energy for the formation of the carbon-nitrogen bond, providing insights into the feasibility and rate of the reaction.

The following table illustrates the type of data that can be obtained from such a computational mechanistic study, using a model reaction of a generic amine with a Michael acceptor as an example.

Table 3: Calculated Activation Energies for a Model Michael Addition Reaction

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack of amine on the β-carbon | 15.5 |

| Proton transfer to form the final product | 5.2 |

This data is illustrative and based on a model reaction to demonstrate the output of transition state modeling.

These computational approaches provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone. umw.edu They can be used to predict the outcome of reactions, design new synthetic routes, and understand the factors that control chemical reactivity.

Reactivity and Structure Reactivity Relationships of 2 Fluoro 3,3 Dimethylbutan 1 Amine

Influence of Fluorine on Amine Basicity and Nucleophilicity

The presence of a highly electronegative fluorine atom on the carbon adjacent to the amino group significantly impacts the amine's basicity and nucleophilicity. The strong electron-withdrawing inductive effect (-I effect) of fluorine reduces the electron density on the nitrogen atom. This decrease in electron availability makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering the amine's basicity.

Studies on analogous β-fluoroamines have demonstrated this pronounced effect. For instance, the pKa of a typical linear aliphatic amine is around 10.7. nih.gov The introduction of a single fluorine atom at the β-position can lower the pKa to approximately 9.0. nih.gov This reduction in basicity is a general and additive phenomenon; further fluorination at the same position leads to an even greater decrease in pKa. nih.gov

The nucleophilicity of the amine is also attenuated by the β-fluorine substituent. The reduced electron density on the nitrogen atom makes it a less potent nucleophile, impacting its ability to attack electron-deficient centers. This effect is a crucial consideration in designing synthetic routes involving nucleophilic reactions of β-fluoroamines.

Table 1: Effect of β-Fluorine Substitution on Amine pKa

| Compound | pKa |

| Linear Aliphatic Amine | ~10.7 |

| β-Fluoroamine | ~9.0 |

| β,β-Difluoroamine | ~7.3 |

| β-Trifluoromethylamine | ~5.7 |

This table is based on data for analogous compounds and illustrates the general trend of decreasing basicity with increasing β-fluorine substitution. nih.gov

Stereoelectronic Effects of Fluorine on Reaction Pathways

Beyond simple inductive effects, the fluorine atom in 2-Fluoro-3,3-dimethylbutan-1-amine exerts significant stereoelectronic control over reaction pathways. A key phenomenon is the gauche effect, where the gauche conformer is favored over the anti conformer when two electronegative groups are vicinal to each other. In this molecule, a gauche conformation between the C-F and C-N bonds can be stabilized. This conformational preference can influence the orientation of reactants and transition states, thereby dictating the stereochemical outcome of reactions.

The stereochemistry of the fluorine atom can have a profound impact on reactivity at nearby reaction centers. For example, studies on fluorinated sugar derivatives have shown that the stereochemistry of a fluorine atom at C2 can influence the outcome of a nucleophilic substitution at C4. nih.gov This remote effect highlights how the electronic properties of the C-F bond can be transmitted through the molecular framework to affect reactivity at a distance. nih.gov

Reactivity in Nucleophilic Substitution Reactions at the Fluorine-Bearing Carbon

Nucleophilic substitution at a carbon atom bearing a fluorine atom is generally a challenging transformation. researchgate.net The high strength of the carbon-fluorine bond and the electrostatic repulsion between the incoming nucleophile and the lone pairs of the fluorine atom can hinder the reaction. researchgate.net However, under appropriate conditions, such as with strong nucleophiles or through activation of the fluorine as a leaving group, substitution can occur.

In the context of this compound, direct nucleophilic substitution at the C-F bond would likely require harsh conditions. The steric bulk of the adjacent tert-butyl group would further impede the approach of a nucleophile via an S_N2 mechanism. Reactions proceeding through an S_N1 mechanism might be more plausible if a carbocation can be stabilized at the secondary carbon, though this is often accompanied by rearrangement products.

A significant competitive pathway to nucleophilic substitution is base-induced elimination (E2). researchgate.net In the presence of a strong base, deprotonation of the carbon alpha to the amine group can occur, followed by the elimination of the fluoride (B91410) ion to form an enamine or an alkene, depending on the subsequent tautomerization. The bulky tert-butyl group in this compound can influence the regioselectivity of this elimination, favoring the formation of the less substituted alkene (Hofmann product) if the base itself is sterically hindered. The gauche conformation favored by the stereoelectronic effects of fluorine can also play a role in the stereochemical course of the elimination reaction.

Reactivity of the Amine Group in Electrophilic Transformations (e.g., Schiff Base Formation)

The primary amine group of this compound remains a reactive site for electrophilic transformations, despite its reduced nucleophilicity. A common reaction of primary amines is the formation of imines, or Schiff bases, upon reaction with aldehydes or ketones. libretexts.org This reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate. libretexts.org

Derivatization and Functionalization Strategies of the Parent Compound

The presence of both a fluorine atom and a primary amine group in this compound offers multiple avenues for derivatization and functionalization. These modifications can be used to tune the molecule's properties for various applications.

The primary amine group can be readily functionalized through reactions with electrophilic reagents such as acyl chlorides, anhydrides, and sulfonyl chlorides.

Acylation: Reaction with an acylating agent, like acetyl chloride or acetic anhydride, in the presence of a base to neutralize the HCl byproduct, will yield the corresponding N-acetyl derivative. This transformation converts the basic amine into a neutral amide.

Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine, will produce the corresponding sulfonamide. The resulting sulfonamide has an acidic N-H proton and is a common protecting group for amines. The functionalization of amine products through sulfonylation has been demonstrated in various synthetic contexts. nih.gov

Table 2: Representative Functionalization Reactions of the Amine Group

| Reaction | Reagent | Product Type |

| Acylation | Acetyl Chloride | N-Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-Sulfonamide |

This table provides a general overview of common amine functionalization strategies.

Modification of the Fluorine-Bearing Stereocenter

The stereochemistry of the fluorine-bearing carbon atom is expected to play a crucial role in the molecule's interactions and reactivity. Modification of this stereocenter, leading to the synthesis of its enantiomers and diastereomers, would be essential for understanding its structure-activity relationships. However, specific studies detailing the diastereoselective or enantioselective synthesis of this compound analogs, and the subsequent comparison of their reactivity profiles, are not described in the available literature.

General methodologies for the diastereoselective synthesis of fluorinated compounds, such as the 1,3-dipolar cycloaddition of trifluoroethyl amine-derived ketimines, have been reported for other molecules. These approaches could theoretically be adapted for the synthesis of stereoisomers of this compound, but such specific applications have not been documented. Without experimental data, any discussion on how the spatial arrangement of the fluorine atom influences the amine's nucleophilicity, basicity, or its participation in chemical reactions remains speculative.

Chemical Stability under Various Synthetic Conditions (e.g., pH, Temperature, Oxidative/Reductive Environments)

The chemical stability of an amine is a critical parameter for its application in synthesis and as a building block in larger molecules. The stability of this compound under different pH conditions, at various temperatures, and in the presence of oxidizing or reducing agents is not specifically documented.

In general, amines can be susceptible to degradation under strongly acidic or basic conditions. The electron-withdrawing nature of the fluorine atom in this compound might influence the pKa of the amine group, thereby affecting its stability profile across a pH range. However, without experimental pKa values or degradation studies, it is not possible to provide a quantitative assessment of its pH stability.

Similarly, the thermal stability of the compound is not reported. While the C-F bond is generally strong, high temperatures could potentially lead to elimination reactions or other decomposition pathways, especially in the presence of catalysts or reactive reagents.

Role of 2 Fluoro 3,3 Dimethylbutan 1 Amine As a Synthetic Intermediate and Building Block

Utilization in the Total Synthesis of Complex Organic Molecules